molecular formula C14H21FN2 B1455163 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline CAS No. 57814-20-7

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline

Cat. No.: B1455163
CAS No.: 57814-20-7
M. Wt: 236.33 g/mol
InChI Key: VOJRTHUMAMHVOK-UHFFFAOYSA-N
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Description

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline is an organic compound with the molecular formula C14H21FN2 It is a derivative of aniline, where the amino group is substituted with a cyclohexyl(methyl)amino group and a fluorine atom at the para position

Scientific Research Applications

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline are not directly provided in the search results. It is recommended to only use this compound for research and development under the supervision of a technically qualified individual . As with all chemicals, appropriate safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline typically involves the following steps:

    Nitration and Reduction of Arenes: The starting material, a suitable arene, undergoes nitration followed by reduction to introduce the amino group.

    Substitution Reactions: The amino group is then substituted with the cyclohexyl(methyl)amino group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by substitution and fluorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted aniline derivatives.

Mechanism of Action

The mechanism of action of 2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-{[Cyclohexyl(methyl)amino]methyl}aniline: Similar structure but lacks the fluorine atom.

    4-Fluoroaniline: Contains the fluorine atom but lacks the cyclohexyl(methyl)amino group.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the aniline structure.

Uniqueness

2-{[Cyclohexyl(methyl)amino]methyl}-4-fluoroaniline is unique due to the presence of both the cyclohexyl(methyl)amino group and the fluorine atom, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[[cyclohexyl(methyl)amino]methyl]-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRTHUMAMHVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC(=C1)F)N)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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